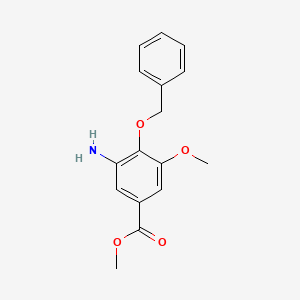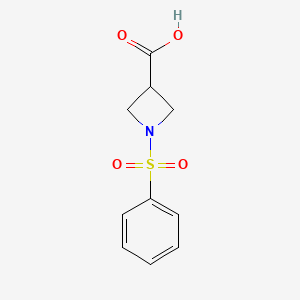
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amin
Übersicht
Beschreibung
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate sind bekannt für ihre antibakteriellen Eigenschaften. Sie können so konzipiert werden, dass sie eine Vielzahl pathogener Bakterien und Pilze bekämpfen, was sie für die Entwicklung neuer Antibiotika und Antimykotika wertvoll macht. Die strukturelle Flexibilität von Thiazol ermöglicht die Synthese von Verbindungen, die gegenüber arzneimittelresistenten Stämmen wirken können, was ein wachsendes Problem im Gesundheitswesen darstellt .
Antitumoraktivität
Die Einarbeitung des Thiazolrings in Antitumormittel hat sich aufgrund seiner Fähigkeit, die Zellproliferation zu stören, als vielversprechend erwiesen. Thiazolderivate können als Kinaseinhibitoren wirken oder mit DNA interagieren, was zu Apoptose in Krebszellen führt. Die Forschung konzentrierte sich auf die Synthese neuer Thiazolverbindungen, die eine potente Aktivität gegen verschiedene Krebszelllinien mit minimalen Nebenwirkungen zeigen .
Entzündungshemmende und schmerzlindernde Aktivität
Thiazolverbindungen sollen signifikante entzündungshemmende und schmerzlindernde Aktivitäten aufweisen. Dies ist besonders nützlich bei der Behandlung chronisch-entzündlicher Erkrankungen wie Arthritis. Der Mechanismus beinhaltet häufig die Hemmung von Cyclooxygenase-Enzymen, die eine Schlüsselrolle im Entzündungsprozess spielen .
Neuroprotektive Aktivität
Neurodegenerative Erkrankungen wie Alzheimer und Parkinson könnten möglicherweise mit Thiazolderivaten behandelt werden. Diese Verbindungen können Neuroprotektion bieten, indem sie Neurotransmittersysteme modulieren, oxidativen Stress reduzieren und Neuroinflammation hemmen. Diese Anwendung ist angesichts der derzeit begrenzten Behandlungsmöglichkeiten für diese Erkrankungen von entscheidender Bedeutung .
Antidiabetische Aktivität
Thiazolderivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen. Sie können als Insulin-Sensibilisatoren wirken oder Enzyme hemmen, die am Kohlenhydratstoffwechsel beteiligt sind. Dies kann helfen, den Blutzuckerspiegel zu kontrollieren und die Komplikationen im Zusammenhang mit Diabetes zu behandeln .
Antivirale Aktivität
Angesichts der anhaltenden Herausforderung durch neu auftretende Virusinfektionen bieten Thiazolderivate einen vielversprechenden Weg für die Entwicklung antiviraler Medikamente. Sie können den Viruseintritt, die Replikation oder die Assemblierung hemmen, was entscheidend ist für die Kontrolle von Infektionen wie HIV und Influenza .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with its targets would depend on the specific functional groups present in the molecule.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the cell .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can modulate the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, they can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Toxicity studies in animal models have highlighted potential side effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAARAYQIPOVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)



![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)
